Cas no 1380331-21-4 (Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate)

Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazolopyridine core with a phenyl substituent and a methyl ester functional group. This structure imparts stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-donating (methyl) and electron-withdrawing (ester) groups enhances its versatility in further derivatization. Its well-defined crystalline form ensures consistent purity and handling. The compound is particularly useful in the development of bioactive molecules due to its rigid scaffold, which can improve binding affinity in target applications. Suitable for controlled reactions, it offers reliable performance in research and industrial settings.
Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate structure
1380331-21-4 structure
Product Name:Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate
CAS No:1380331-21-4
MF:C15H13N3O2
MW:267.282623052597
CID:2772535
PubChem ID:67774641
Update Time:2025-06-08

Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • DTXSID10737638
    • SCHEMBL9107846
    • FWKQPBAUTLIAFG-UHFFFAOYSA-N
    • Methyl 8-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
    • Methyl8-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
    • 1380331-21-4
    • METHYL 8-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-7-CARBOXYLATE
    • Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate
    • MDL: MFCD22574165
    • Inchi: 1S/C15H13N3O2/c1-10-12(15(19)20-2)8-9-18-14(10)16-13(17-18)11-6-4-3-5-7-11/h3-9H,1-2H3
    • InChI Key: FWKQPBAUTLIAFG-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CN2C(C=1C)=NC(C1C=CC=CC=1)=N2)=O

Computed Properties

  • Exact Mass: 267.100776666Da
  • Monoisotopic Mass: 267.100776666Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 56.5Ų

Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM501565-1g
Methyl8-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
1380331-21-4 95%
1g
$*** 2023-03-30
Alichem
A029198499-1g
Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
1380331-21-4 95%
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$895.70 2022-04-02

Additional information on Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate

Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate (CAS No. 1380331-21-4): A Comprehensive Overview

Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate, identified by its CAS number 1380331-21-4, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the triazolopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications.

The molecular structure of Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate encompasses a fused triazole ring and a pyridine core, both of which are flanked by phenyl and methyl substituents. This unique arrangement contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for designing novel bioactive molecules. The presence of multiple nitrogen atoms in the triazole and pyridine rings enhances its potential for hydrogen bonding and coordination with biological targets.

In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. Among these, kinases and proteases have been extensively studied due to their pivotal roles in cell signaling, proliferation, and apoptosis. The Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate structure has shown promise as a lead compound in this endeavor. Its ability to interact with specific amino acid residues in target proteins makes it an attractive candidate for drug discovery.

One of the most compelling aspects of this compound is its potential application in oncology research. Preclinical studies have demonstrated that derivatives of triazolopyridines can exhibit inhibitory effects on various kinases associated with cancer cell proliferation. For instance, modifications to the phenyl ring or the methyl substituent have been shown to enhance binding affinity and selectivity towards specific cancer-related targets. These findings have prompted further investigation into the pharmacological profile of Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate and its analogs.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the triazole ring through cycloaddition reactions and subsequent functionalization of the pyridine core. Advances in synthetic methodologies have enabled researchers to introduce diverse substituents at strategic positions within the molecule, thereby modulating its biological activity.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions between Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate and its target proteins. These studies have provided insights into key pharmacophoric elements responsible for its binding affinity and selectivity. By leveraging computational tools such as molecular dynamics simulations and docking studies, researchers can predict the binding modes of this compound with high accuracy.

The pharmacokinetic properties of this compound are also of great interest. In vitro assays have been conducted to evaluate its solubility, stability, and metabolic degradation pathways. These studies are crucial for determining whether it can be effectively administered orally or via other routes of delivery. Additionally, toxicological assessments have been performed to assess its safety profile before moving into clinical trials.

Recent advancements in drug delivery systems have opened new avenues for enhancing the therapeutic efficacy of small molecules like Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate. Nanoparticle-based formulations have been explored as potential carriers for targeted drug delivery to tumors or infected sites. These systems can improve bioavailability while minimizing off-target effects by selectively releasing the active compound at disease sites.

The role of this compound in medicinal chemistry extends beyond oncology. It has also shown promise in treating inflammatory diseases by modulating immune responses through interaction with cytokine receptors or signaling pathways. The ability to fine-tune its structure allows researchers to develop derivatives with enhanced specificity for particular disease targets.

In conclusion,Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate (CAS No. 1380331-21-4) represents a significant advancement in pharmaceutical research due to its unique structural features and versatile biological activities. Ongoing studies continue to uncover new therapeutic applications for this compound and its derivatives across various disease areas including cancer treatment inflammatory disorders among others.

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